molecular formula C14H18O3 B12589907 Butyl 3-(3-methoxyphenyl)prop-2-enoate CAS No. 606100-34-9

Butyl 3-(3-methoxyphenyl)prop-2-enoate

Cat. No.: B12589907
CAS No.: 606100-34-9
M. Wt: 234.29 g/mol
InChI Key: PORRSUKXOFJHTI-UHFFFAOYSA-N
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Description

Butyl 3-(3-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O3. It is an ester derivative of cinnamic acid, where the butyl group is attached to the carboxyl group and the methoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(3-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-methoxyphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propan-2-one.

    Reduction: Butyl 3-(3-methoxyphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(3-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(3-methoxyphenyl)prop-2-enoate is unique due to the presence of both the methoxyphenyl and butyl ester groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

606100-34-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

butyl 3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O3/c1-3-4-10-17-14(15)9-8-12-6-5-7-13(11-12)16-2/h5-9,11H,3-4,10H2,1-2H3

InChI Key

PORRSUKXOFJHTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC=C1)OC

Origin of Product

United States

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